2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde
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Overview
Description
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 4-ethoxybenzaldehyde, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-ethoxybenzaldehyde.
Chlorofluorobenzylation: The brominated compound is then reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoic acid.
Reduction: 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzyl alcohol.
Substitution: 2-Amino-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde.
Scientific Research Applications
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in bioassays to evaluate its effects on different biological systems.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-((2-chlorobenzyl)oxy)-5-ethoxybenzaldehyde
- 2-Bromo-4-((2-fluorobenzyl)oxy)-5-ethoxybenzaldehyde
- 2-Bromo-4-((2-chloro-4-methylbenzyl)oxy)-5-ethoxybenzaldehyde
Uniqueness
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde is unique due to the presence of both chlorine and fluorine atoms in the benzyl group. This combination of halogens can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of these atoms can also affect its physical properties, such as solubility and stability.
Properties
Molecular Formula |
C16H13BrClFO3 |
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Molecular Weight |
387.63 g/mol |
IUPAC Name |
2-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzaldehyde |
InChI |
InChI=1S/C16H13BrClFO3/c1-2-21-15-5-11(8-20)13(17)7-16(15)22-9-10-3-4-12(19)6-14(10)18/h3-8H,2,9H2,1H3 |
InChI Key |
QHSLVDFADSCJSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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